
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one, also known as DPOP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. DPOP is a synthetic compound that belongs to the class of oxadiazole derivatives and has been found to exhibit various biological activities. In
科学研究应用
3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been found to exhibit various biological activities, including anticonvulsant, anxiolytic, and antidepressant activities. This compound has also been studied for its potential as a neuroprotective agent, due to its ability to inhibit oxidative stress and inflammation. Furthermore, this compound has been found to have potential applications in the field of cancer research, as it has been shown to induce apoptosis in cancer cells.
作用机制
The exact mechanism of action of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating the levels of neurotransmitters in the brain, such as serotonin and dopamine. This compound has also been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal studies, this compound has been shown to increase the levels of GABA, an inhibitory neurotransmitter, in the brain. This compound has also been found to decrease the levels of glutamate, an excitatory neurotransmitter, in the brain. Furthermore, this compound has been found to decrease the levels of oxidative stress markers and pro-inflammatory cytokines in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its ability to exhibit multiple biological activities. This makes this compound a versatile compound that can be used in various research fields. However, one of the limitations of using this compound is its synthetic nature, which may limit its applicability in natural product research.
未来方向
There are several future directions for the research on 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One of the potential directions is to explore the structure-activity relationship of this compound and its derivatives, in order to optimize its biological activities. Another potential direction is to investigate the potential of this compound as a therapeutic agent for various neurological and psychiatric disorders. Furthermore, the potential of this compound as a neuroprotective agent in the context of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, should be explored.
合成方法
The synthesis of 3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine with 1-(piperidin-1-yl)propan-1-one in the presence of a suitable solvent and a catalyst. The reaction proceeds via the formation of an intermediate, which is then converted to this compound. The synthesis of this compound has been optimized to obtain high yield and purity.
属性
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-23-14-7-6-13(12-15(14)24-2)18-19-16(25-20-18)8-9-17(22)21-10-4-3-5-11-21/h6-7,12H,3-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPSZKXIGJWSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7696642.png)
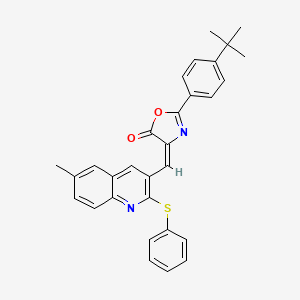

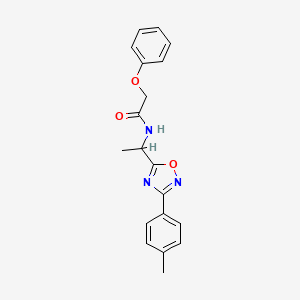
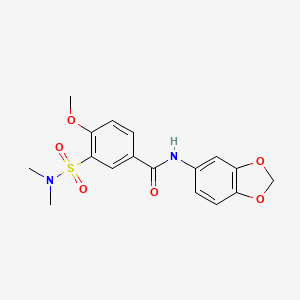
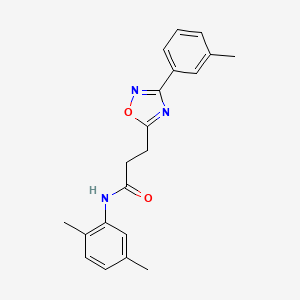

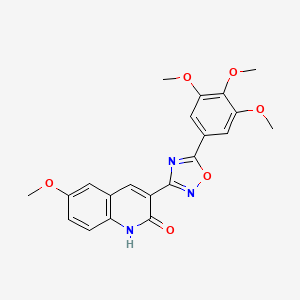
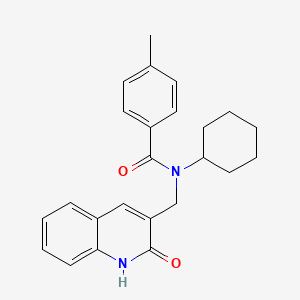

![(Z)-N'-(4-methoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7696703.png)

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)